1-((2-Chlorobenzyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

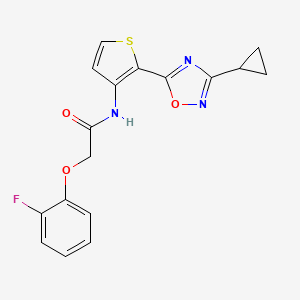

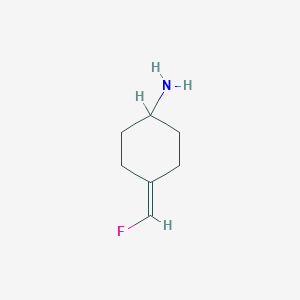

The compound “1-((2-Chlorobenzyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms. Attached to this ring are two sulfonyl groups, one of which is attached to a 2-chlorobenzyl group and the other to a cyclohexyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring provides a rigid structure, while the sulfonyl groups, 2-chlorobenzyl group, and cyclohexyl group would add complexity to the molecule’s shape .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the azetidine ring and the sulfonyl groups. The sulfonyl groups could potentially undergo substitution reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the polar sulfonyl groups and the nonpolar cyclohexyl group .Aplicaciones Científicas De Investigación

Synthesis and Ring Expansion

A significant application of azetidine derivatives involves the synthesis of functionalized pyrrolidines through ring expansion of 2-(α-hydroxyalkyl)azetidines. This process, which can involve various chloro or methanesulfonyloxyalkyl azetidines, leverages rearrangement into 3-(chloro or methanesulfonyloxy)pyrrolidines, facilitating nucleophile incorporation at specific positions. This method underscores the utility of azetidine derivatives in generating complex cyclic structures, pivotal in medicinal chemistry and drug design (Durrat et al., 2008).

Antagonists of the P2Y12 Receptor

Azetidine derivatives have been explored as potent antagonists of the P2Y12 receptor, a critical target in antithrombotic therapy. The modification of azetidine structures, including the introduction of benzyl sulfonamides, has shown to significantly enhance the potency of these compounds, demonstrating the therapeutic potential of azetidine derivatives in managing thrombotic disorders. This research illustrates the application of azetidine chemistry in developing new pharmacological agents (Bach et al., 2013).

Gold(I)-Catalyzed Synthesis

The gold(I)-catalyzed synthesis of 2,5-disubstituted pyrroles from N-sulfonyl-2-(1-ethoxypropargyl)azetidines represents another application area. This process showcases the versatility of azetidine derivatives in organic synthesis, enabling the construction of complex heterocyclic systems. Such methodologies are vital for synthesizing biologically active molecules and developing new materials (Pertschi et al., 2017).

Polymerization Processes

Azetidine compounds have been used in polymerization processes, illustrating their application in materials science. The anionic ring-opening polymerization of N-sulfonylazetidines, for example, produces poly(N-sulfonylazetidine)s, which are potential precursors to valuable polyimines. This research demonstrates the potential of azetidine derivatives in creating new polymeric materials with unique properties (Reisman et al., 2020).

Mecanismo De Acción

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would depend on the other reactants and conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2-chlorophenyl)methylsulfonyl]-3-cyclohexylsulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO4S2/c17-16-9-5-4-6-13(16)12-23(19,20)18-10-15(11-18)24(21,22)14-7-2-1-3-8-14/h4-6,9,14-15H,1-3,7-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIHFDFXNWNIGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)

![Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B2828496.png)

![N-{1-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2828498.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2828499.png)

![N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2828504.png)

![5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2828510.png)

![Methyl 2-amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2828512.png)

![Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2828514.png)